molecular formula C10H11NO5 B2486446 2-Amino-2-(7-methoxy-1,3-benzodioxol-5-yl)acetic acid CAS No. 1259992-12-5

2-Amino-2-(7-methoxy-1,3-benzodioxol-5-yl)acetic acid

Cat. No.: B2486446
CAS No.: 1259992-12-5
M. Wt: 225.2
InChI Key: VQHVZGBEUKDPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(7-methoxy-1,3-benzodioxol-5-yl)acetic acid is an organic compound that features a benzodioxole ring system substituted with an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(7-methoxy-1,3-benzodioxol-5-yl)acetic acid typically involves the introduction of the amino acid group to the benzodioxole ring. One common method is the reaction of 7-methoxy-1,3-benzodioxole with glycine under specific conditions. The reaction may require the use of catalysts and controlled temperature to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(7-methoxy-1,3-benzodioxol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-Amino-2-(7-methoxy-1,3-benzodioxol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(7-methoxy-1,3-benzodioxol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    2-Amino-3-(7-methoxy-1H-indol-5-yl)propanoic acid: Another amino acid derivative with a similar benzodioxole ring system.

Uniqueness

2-Amino-2-(7-methoxy-1,3-benzodioxol-5-yl)acetic acid is unique due to its specific substitution pattern and the presence of both an amino group and a methoxy group on the benzodioxole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-amino-2-(7-methoxy-1,3-benzodioxol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-14-6-2-5(8(11)10(12)13)3-7-9(6)16-4-15-7/h2-3,8H,4,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHVZGBEUKDPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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